Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

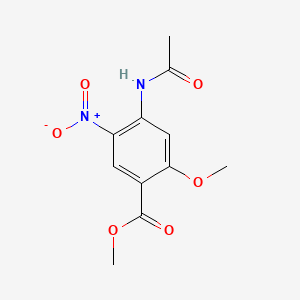

The molecular architecture of this compound follows the International Union of Pure and Applied Chemistry nomenclature system, which provides a systematic approach to naming this complex organic molecule. The compound's molecular formula is represented as C₁₁H₁₂N₂O₆, with a molecular weight of 268.22 grams per mole. The International Union of Pure and Applied Chemistry name "this compound" precisely describes the substitution pattern on the benzoate core structure.

The benzene ring serves as the central scaffold, bearing four distinct substituents that define the compound's chemical and physical properties. At the 2-position, a methoxy group (-OCH₃) provides electron-donating characteristics through resonance effects. The 4-position features an acetamido group (-NHCOCH₃), which exhibits both electron-donating and electron-withdrawing properties depending on the electronic environment. The 5-position contains a nitro group (-NO₂), a strong electron-withdrawing substituent that significantly influences the compound's reactivity. Finally, the carboxyl group has been esterified with methanol to form the methyl ester functionality.

The canonical Simplified Molecular Input Line Entry System representation CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)N+[O-] provides a linear notation that captures the complete connectivity of the molecule. The International Chemical Identifier key AGSSDWHUSPSVFS-UHFFFAOYSA-N serves as a unique identifier for this specific compound in chemical databases. The Chemical Abstracts Service registry number 4093-41-8 further establishes the compound's identity in chemical literature.

Table 1: Molecular Descriptors and Identifiers

The substitution pattern creates a highly polarized molecule with distinct electronic regions. The electron-donating methoxy group at the ortho position relative to the carboxyl group enhances the nucleophilicity of the benzene ring. Conversely, the nitro group at the meta position relative to the carboxyl group creates an electron-deficient region that affects both chemical reactivity and physical properties. The acetamido group introduces hydrogen bonding capabilities and contributes to the compound's potential for forming intermolecular interactions.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic studies of related compounds provide valuable insights into the structural characteristics of this compound. Research on N-(4-methoxy-2-nitrophenyl)acetamide, a structurally related compound, reveals important crystallographic parameters that can be extrapolated to understand the target compound's solid-state behavior. The crystal data for the related structure shows a monoclinic crystal system with space group P2₁/n, indicating specific symmetry relationships within the crystal lattice.

The crystallographic analysis reveals that the methoxy group exhibits near-planarity with respect to the benzene ring, displaying a carbon-carbon-oxygen-carbon torsion angle of 6.1 degrees. This relatively small deviation from planarity suggests effective conjugation between the methoxy oxygen and the aromatic π-system. The nitro group demonstrates greater deviation from planarity, with a twist of 12.8 degrees about the carbon-nitrogen bond. This observation indicates that steric interactions between substituents influence the overall molecular conformation.

Table 2: Crystallographic Parameters of Related Acetamido-nitro Compounds

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| Temperature | 90 | K |

| Cell Parameter a | 14.8713(7) | Å |

| Cell Parameter b | 3.9563(2) | Å |

| Cell Parameter c | 17.2057(9) | Å |

| Beta Angle | 114.051(3) | ° |

| Cell Volume | 924.42(8) | ų |

The crystal structure analysis demonstrates the importance of intermolecular hydrogen bonding in determining packing arrangements. The acetamido group serves as both hydrogen bond donor and acceptor, creating networks of intermolecular interactions that stabilize the crystal structure. The nitro group's oxygen atoms participate in additional intermolecular contacts, contributing to the overall crystal packing efficiency. These structural features suggest that this compound likely exhibits similar hydrogen bonding patterns in its crystalline state.

The density measurements indicate close packing within the crystal lattice, with calculated density values of 1.510 milligrams per cubic meter for related structures. The molecular packing arrangements are influenced by the balance between hydrogen bonding interactions and van der Waals forces. The presence of multiple polar functional groups creates opportunities for diverse intermolecular interactions that affect both crystal stability and physical properties.

Conformational Isomerism and Tautomeric Forms

The conformational behavior of this compound is governed by the rotational freedom around specific bonds and the potential for tautomeric equilibria. The acetamido group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance between the carbonyl and amino groups. This resonance stabilization results in a preference for planar arrangements that maximize orbital overlap.

The methoxy group demonstrates relatively free rotation around the carbon-oxygen bond, although certain conformations are favored due to electronic effects. Steric interactions between the methoxy group and adjacent substituents can influence the preferred rotational conformers. The nitro group's orientation is particularly important as it affects the overall electronic distribution within the molecule.

Tautomeric forms may exist under specific conditions, particularly involving the acetamido functionality. The potential for amide-iminol tautomerism exists, where the carbonyl oxygen can be protonated while the nitrogen loses a proton. However, the amide form is strongly favored under normal conditions due to the stability provided by resonance delocalization. The presence of alpha hydrogen atoms adjacent to electron-withdrawing groups can facilitate tautomeric shifts under appropriate conditions.

Table 3: Conformational Energy Barriers and Tautomeric Equilibria

| Structural Feature | Energy Barrier | Stability Factor |

|---|---|---|

| Acetamido C-N Rotation | High | Resonance stabilization |

| Methoxy C-O Rotation | Low | Minimal steric hindrance |

| Nitro Group Orientation | Moderate | Electronic effects |

| Amide-Iminol Tautomerism | Very High | Amide resonance |

The conformational preferences are further influenced by intramolecular interactions between functional groups. The methoxy group can participate in weak intramolecular hydrogen bonding with the acetamido proton, stabilizing specific conformational arrangements. The electron-withdrawing nature of the nitro group affects the electron density distribution throughout the molecule, influencing conformational energetics.

Computational studies on related compounds suggest that the most stable conformation involves the acetamido group adopting a planar arrangement with the benzene ring. The methoxy group typically adopts a conformation that minimizes steric clashes while maintaining favorable electronic interactions. The nitro group's orientation is determined by the balance between electronic effects and steric considerations.

Comparative Structural Analysis with Ortho/Meta/Para-Nitrobenzoate Derivatives

Comparative analysis with other nitrobenzoate derivatives reveals significant structural differences based on substitution patterns. Methyl 2-nitrobenzoate (ortho-nitrobenzoate) exhibits distinct conformational preferences due to steric interactions between the nitro group and the carboxyl functionality. The proximity of these electron-withdrawing groups creates a highly polarized region that affects both chemical reactivity and physical properties.

Methyl 3-nitrobenzoate (meta-nitrobenzoate) demonstrates intermediate characteristics between the ortho and para isomers. The meta positioning reduces direct electronic interactions between the nitro and carboxyl groups while maintaining significant inductive effects. This compound serves as a useful reference point for understanding the electronic effects of nitro substitution without the complications of direct conjugation.

The structural impact of steric effects becomes particularly evident when comparing ortho-substituted derivatives. Research on ortho-methyl benzoate anions reveals significant steric interactions that push the carboxylate group out of the benzene ring plane by approximately 25 degrees. Similar steric effects are expected in this compound due to the presence of multiple substituents in close proximity.

Table 4: Comparative Structural Parameters of Nitrobenzoate Derivatives

| Compound | Nitro Position | Steric Hindrance | Planarity Deviation |

|---|---|---|---|

| Methyl 2-nitrobenzoate | Ortho | High | Significant |

| Methyl 3-nitrobenzoate | Meta | Low | Minimal |

| Methyl 4-nitrobenzoate | Para | Minimal | None |

| Target Compound | Meta (5-position) | Moderate | Moderate |

The electronic effects vary significantly among the different isomers. Para-nitrobenzoate derivatives exhibit the strongest electronic communication between the nitro and carboxyl groups through direct conjugation. Meta-substituted compounds show reduced electronic coupling, while ortho-substituted derivatives are influenced by both electronic and steric factors.

The hydrogen bonding capabilities differ among the various substitution patterns. Ortho-substituted compounds can form intramolecular hydrogen bonds that stabilize specific conformations. Meta and para substitution patterns rely primarily on intermolecular hydrogen bonding for crystal packing and molecular association. The multiple substituents in this compound create numerous opportunities for both intra- and intermolecular hydrogen bonding interactions.

Properties

IUPAC Name |

methyl 4-acetamido-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6(14)12-8-5-10(18-2)7(11(15)19-3)4-9(8)13(16)17/h4-5H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSSDWHUSPSVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193937 | |

| Record name | Methyl 4-(acetylamino)-5-nitro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-41-8 | |

| Record name | Methyl 4-acetylamino-2-methoxy-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(acetylamino)-5-nitro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(acetylamino)-5-nitro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ACETAMIDO-2-METHOXY-5-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ94Q2BM73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of Methyl 4-acetamido-2-methoxybenzoate

A common approach is the direct nitration of methyl 4-acetamido-2-methoxybenzoate to introduce the nitro group at the 5-position. This step requires careful control of reaction conditions to avoid over-nitration or degradation of sensitive groups.

- Reagents: Typically, a nitrating mixture such as nitric acid and sulfuric acid is used.

- Conditions: Low temperature (0–5 °C) to moderate temperature (up to 30 °C) to control regioselectivity.

- Workup: Quenching with water, neutralization, and extraction.

- Purification: Recrystallization from suitable solvents.

Alternative Route via Halogenated Intermediates

An alternative method involves halogenation followed by substitution with nitro groups:

Step 1: Preparation of methyl 4-acetamido-5-chloro-2-methoxybenzoate by chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide in N,N-dimethylformamide (DMF) solvent. The reaction is carried out by stirring at 30–45 °C for 4–6 hours, then heating to 60–80 °C for 3–5 hours, followed by cooling and crystallization. The crude product is purified by washing with deionized water at 50 °C for 3–5 hours and drying. This method yields the chloro intermediate with high purity and yield (~78%) and allows recycling of DMF solvent.

Step 2: Nucleophilic substitution of the chloro group with a nitro group to form methyl 4-acetamido-2-methoxy-5-nitrobenzoate. This step may involve reaction with nitrite salts or nitrating agents under controlled conditions.

Reduction and Functional Group Transformations

In some synthetic routes, the nitro group is introduced first on a bromo or chloro-substituted benzoate, followed by reduction and acetylation steps to install the acetamido group.

For example, methyl 4-bromo-2-nitrobenzoate can be synthesized by methylation of 4-bromo-2-nitrobenzoic acid using methyl iodide and potassium carbonate in DMF at 80 °C for 3 hours, yielding ~94% product.

Reduction of the nitro group to an amino group is achieved using iron powder in acetic acid or tin(II) chloride in hydrochloric acid, followed by acetylation to form the acetamido group.

- Crystallization at low temperatures (0 °C) for isolation of crude products.

- Washing with deionized water at elevated temperatures (50 °C) to remove impurities.

- Drying under vacuum or in ovens to obtain fine powders.

- Chromatographic purification (flash chromatography) for intermediates when necessary.

- The chlorination method using N-chlorosuccinimide in DMF is noted for its environmental benefits, safety, and cost-effectiveness, with solvent recycling reducing waste.

- Methylation reactions in DMF with potassium or cesium carbonate provide high yields and purity, suitable for scale-up.

- Reduction steps using iron powder or tin(II) chloride are efficient and provide high yields of amino intermediates, critical for subsequent acetylation.

The preparation of this compound involves strategic functional group transformations starting from methyl 4-acetamido-2-methoxybenzoate or halogenated derivatives. Key methods include selective chlorination, nitration, methylation, and reduction steps under controlled conditions to achieve high yields and purity. The use of environmentally friendly solvents and recycling techniques enhances the sustainability of the process. These methods are well-documented in patent literature and chemical research, providing a robust foundation for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: Methyl 4-acetamido-2-methoxy-5-aminobenzoate.

Hydrolysis: 4-acetamido-2-methoxy-5-nitrobenzoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of amisulpride, an antipsychotic medication used to treat schizophrenia. The synthesis pathway typically involves several steps where this compound is transformed into more complex structures through substitution reactions and functional group modifications .

1.2 Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. The nitro group present in the compound is often associated with antibacterial properties, which can be harnessed for therapeutic purposes .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and chemical products .

2.2 Synthesis of Heterocycles

The compound can also be employed in synthesizing heterocyclic compounds, which are critical in medicinal chemistry due to their diverse biological activities. The methoxy and acetamido groups enhance reactivity, facilitating the formation of heterocycles that can be further modified for specific applications .

Case Studies and Research Findings

3.1 Synthesis of Amisulpride

A detailed study on the synthesis of amisulpride highlighted the role of this compound as an intermediate. The research outlined a multi-step synthesis process involving this compound, showcasing its importance in producing effective antipsychotic medications .

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Alcohol solvent, base catalyst | High |

| 2 | Acidic hydrolysis | Acidic conditions | Moderate |

| 3 | Coupling reaction | Specific reagents | High |

3.2 Antimicrobial Activity Assessment

A study assessing the antimicrobial properties of derivatives revealed that certain modifications to this compound significantly enhanced its efficacy against bacterial strains. These findings suggest that further exploration could lead to new antibiotic formulations based on this compound .

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Benzoate Derivatives

*Calculated based on molecular formula.

Structural and Functional Analysis

(a) Substituent Effects on Reactivity and Stability

- Nitro Group (-NO₂): Present in the main compound and Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate, this electron-withdrawing group reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution but increasing susceptibility to reduction reactions .

- Chloro vs. Nitro : Methyl 4-acetamido-5-chloro-2-methoxybenzoate replaces the nitro group with chlorine, improving chromatographic stability (as seen in HPLC/UV analysis for metoclopramide impurities) .

- Hydroxy (-OH) vs. Methoxy (-OCH₃) : The hydroxyl group in Methyl 4-acetamido-2-hydroxybenzoate increases polarity and solubility in aqueous media, making it suitable for salicylate-based drug formulations .

(c) Physicochemical Properties

- Lipophilicity : Ethoxy-substituted derivatives (e.g., Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate) exhibit higher logP values compared to methoxy analogs, influencing membrane permeability .

- Thermal Stability : Nitro groups may lower melting points due to increased molecular asymmetry, whereas chloro substituents enhance crystalline stability .

Biological Activity

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (often referred to as "the compound") is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂N₂O₆

- Molecular Weight : 268.22 g/mol

- Stereochemistry : Achiral

- Functional Groups : Acetamido, methoxy, nitro

The compound's structure features a benzoate core with an acetamido group and a nitro group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antimicrobial Activity : The presence of the nitro group allows for bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, affecting enzyme activity and receptor interactions .

- Anti-inflammatory Properties : Research has indicated that compounds with similar structures often exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

- Protein Interaction Modulation : The compound may disrupt protein-protein interactions, as evidenced by studies showing its ability to affect the c-Myc-Max protein complex, which plays a role in cell proliferation and cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Similarity | Biological Activity |

|---|---|---|---|

| Methyl 2-acetamido-5-nitrobenzoate | Nitro group in a different position | High | Antimicrobial |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Contains chloro and methoxy groups | Moderate | Antiproliferative |

| Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate | Ethyl instead of methyl | High | Antimicrobial and anti-inflammatory |

| Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate | Benzylamino substitution | Moderate | Potential anti-cancer properties |

This comparative analysis highlights the unique positioning of functional groups in this compound, which influences its reactivity and interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.

- Anti-cancer Research : In vitro assays showed that the compound could inhibit the growth of cancer cell lines by disrupting critical protein interactions involved in cell cycle regulation. The IC50 values for some derivatives were found to be below 50 µM, indicating potent activity .

- Inflammation Models : Experimental models for inflammation revealed that the compound reduced markers of inflammation significantly compared to controls, supporting its potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-acetamido-2-methoxy-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example, nitration of a methoxy-substituted benzoate precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) ensures regioselectivity at the 5-position. Acetamido groups are introduced via acetylation of an intermediate amine derivative using acetic anhydride. Esterification (e.g., methanol/H⁺) finalizes the structure. Yield optimization requires careful temperature control and stoichiometric ratios, as excess nitrating agents can lead byproducts .

Q. How can researchers optimize purification techniques for this compound to achieve high analytical-grade standards?

- Methodological Answer : Recrystallization using solvent systems like ethyl acetate/hexane (1:3 v/v) effectively removes polar impurities. Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) resolves non-polar contaminants. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Monitoring by TLC (Rf = 0.4 in ethyl acetate) aids in-process checks .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy (δ ~3.8 ppm, singlet), acetamido (δ ~2.1 ppm, singlet for CH₃; δ ~8.1 ppm for NH), and nitro group (deshielded aromatic protons at δ ~8.3–8.5 ppm).

- IR : Ester carbonyl (C=O stretch ~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 283 (calculated for C₁₁H₁₂N₂O₆) confirms molecular weight .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for derivative synthesis?

- Methodological Answer : The nitro group’s meta-directing nature allows electrophilic substitution at the 3-position. For halogenation (e.g., bromination), use FeBr₃ as a catalyst in DCM. To avoid ester hydrolysis, protect the acetamido group via silylation (e.g., TMSCl) prior to reaction. Computational modeling (DFT) predicts substituent effects on reactivity, guiding experimental design .

Q. How do computational models predict the stability and reactivity of this compound under varying pH or thermal conditions?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA software) assess thermal stability by calculating bond dissociation energies. The nitro group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at the ester carbonyl under basic conditions (pH >10). Predicted degradation pathways align with experimental HPLC-MS data showing hydrolysis to 4-acetamido-2-methoxy-5-nitrobenzoic acid .

Q. In medicinal chemistry, how is this compound utilized as an intermediate for bioactive molecules?

- Methodological Answer : It serves as a precursor for kinase inhibitors (e.g., AZD8931 analogs). The nitro group is reduced to an amine (H₂/Pd-C), enabling coupling with pharmacophores via amide bond formation. For example, condensation with morpholine derivatives yields candidates with gastroprokinetic activity, as demonstrated in mosapride metabolite studies .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer : Contradictions often arise from variations in starting material purity (e.g., residual solvents) or nitration conditions. Reproduce experiments using standardized reagents (e.g., HPLC-grade solvents) and validate via interlaboratory NMR calibration. Cross-reference with databases like PubChem (InChI Key: YUIYLRZZOTYCSH-UHFFFAOYSA-N) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.